XANTHAN GUM

Food Science Rheology Product Stability

Xanthan gum (CAS 11078-31-2) delivers unmatched low-shear viscosity and shear-thinning behavior critical for acidic food suspension and dysphagia management. Unlike guar gum, it provides measurable yield stress, preventing phase separation and ensuring uniform spice/herb dispersion. Pharmaceutical-grade 200 mesh ensures rapid dispersion for clinical nutrition. For oilfield use, industrial-grade 40/80 mesh withstands HPHT conditions. Procure from a single supplier for guaranteed xanthan-locust bean gum synergy, enabling tunable thermoreversible gels at reduced concentrations.

Molecular Formula (C35H49O29)n
Molecular Weight 1000000
CAS No. 11078-31-2
Cat. No. B1143753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXANTHAN GUM
CAS11078-31-2
Molecular Formula(C35H49O29)n
Molecular Weight1000000
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthan Gum CAS 11078-31-2: Technical Baseline and Procurement Considerations


Xanthan gum (CAS 11078-31-2) is a high-molecular-weight extracellular polysaccharide produced by fermentation of Xanthomonas campestris [1]. Its primary structure consists of a β-1,4-linked glucose backbone with trisaccharide side chains, conferring unique rheological properties including high low-shear viscosity and pronounced pseudoplasticity [2]. As a hydrocolloid, it functions as a thickener, stabilizer, and suspending agent across food, pharmaceutical, and industrial applications [3]. Procurement specifications typically vary by grade (food, pharmaceutical, industrial) with defined particle size distributions (e.g., 80 mesh, 200 mesh) and viscosity standards [4].

Why Substituting Xanthan Gum (CAS 11078-31-2) with Other Hydrocolloids Fails: A Procurement Perspective


Hydrocolloids such as guar gum, locust bean gum, and gellan gum are often considered potential substitutes for xanthan gum; however, direct substitution without reformulation is technically unsound due to fundamentally different rheological signatures [1]. Xanthan gum exhibits a unique combination of high yield stress and pronounced shear-thinning behavior that is not replicated by guar gum, which behaves as a concentrated macromolecular solution rather than a weak gel network [2]. Furthermore, xanthan gum's synergistic interactions with galactomannans produce thermoreversible gels with mechanical properties that cannot be achieved using single-component alternatives [3]. The following quantitative evidence demonstrates that these differences are not marginal but are material to application performance, stability, and final product quality [4].

Quantitative Differentiation of Xanthan Gum (CAS 11078-31-2) Against In-Class Alternatives: A Head-to-Head Evidence Review


Yield Stress Comparison: Xanthan Gum vs. Guar Gum in Tomato Ketchup Systems

At equivalent concentration (0.6% w/w), xanthan gum exhibited a significantly higher yield stress than guar gum, demonstrating its superior ability to suspend particulates and prevent phase separation [1].

Food Science Rheology Product Stability

Zero-Shear Viscosity and Pseudoplasticity: Xanthan Gum vs. Guar Gum in Fruit Pulp Dispersions

In yellow passion fruit pulp, xanthan gum dispersions exhibited both a measurable yield stress and higher zero-shear viscosity compared to guar gum dispersions, which lacked any yield stress [1].

Rheology Food Processing Dispersion Stability

Synergistic Gel Strength Optimization: Xanthan Gum-Locust Bean Gum Blends

The synergistic interaction between xanthan gum and locust bean gum produces a strong thermoreversible gel, with maximum gel strength achieved at specific blending ratios [1].

Food Hydrocolloids Gelation Formulation Science

Gel Hardness in Food Matrices: Xanthan Gum vs. Guar Gum vs. Locust Bean Gum

At equivalent concentrations, xanthan gum consistently produced gels with intermediate hardness compared to guar gum (softer gels) and locust bean gum (harder gels), offering formulation flexibility [1].

Food Texture Gel Strength Product Development

Shear-Thinning Behavior and Concentration Efficiency: Xanthan Gum vs. Guar Gum

Xanthan gum solutions behave as weak gels with pronounced shear-thinning, whereas guar gum solutions exhibit viscoelastic, gel-like entanglement behavior without true gel structure [1].

Rheology Process Engineering Cost Optimization

Thickening Efficiency in Dysphagia Applications: Xanthan Gum vs. Modified Starch

Xanthan gum-based thickeners provide superior viscosity building and lubricating capacity compared to modified starch-based alternatives, with important implications for swallowing safety [1].

Dysphagia Management Clinical Nutrition Thickener Selection

Optimal Application Scenarios for Xanthan Gum (CAS 11078-31-2) Based on Quantitative Differentiation Evidence


Suspension and Emulsion Stabilization in Low-pH Foods (e.g., Salad Dressings, Fruit Pulps)

Xanthan gum's combination of measurable yield stress and pronounced pseudoplasticity, as demonstrated in head-to-head comparisons with guar gum [1], makes it the thickener of choice for acidic food systems requiring particulate suspension. Unlike guar gum, which lacks yield stress [2], xanthan gum maintains uniform dispersion of herbs, spices, and fruit solids during shelf storage while allowing easy pouring and spreading due to its low flow behavior index (n=0.16–0.23) [3]. Procurement of food-grade xanthan gum (80 or 200 mesh) is indicated for applications where phase separation and sedimentation are critical failure modes.

Dysphagia-Oriented Thickened Beverages and Clinical Nutrition

For dysphagia management, xanthan gum-based thickeners demonstrate clear superiority over modified starch alternatives, providing both viscosity and lubrication [4]. Xanthan gum's weak gel structure and yield stress contribute to safer bolus control, while its resistance to salivary amylase degradation (unlike starch) ensures consistent viscosity throughout consumption [5]. Procurement of pharmaceutical-grade or food-grade xanthan gum with controlled particle size (typically 200 mesh for rapid dispersion) is indicated for clinical nutrition and geriatric care applications where swallowing safety is paramount.

Synergistic Gel Systems with Locust Bean Gum for Structured Foods and Pharmaceuticals

The synergistic interaction between xanthan gum and locust bean gum at a 3:7 ratio produces the strongest thermoreversible gel network, with maximum structure developing rate and lowest gelation activation energy (74.33 kJ/mol) [6]. This blend enables the creation of gelled products with tunable textures at reduced total gum concentrations compared to single-component systems [7]. Procurement of both gums from a single supplier with guaranteed compatibility is indicated for formulators developing novel food textures, controlled-release drug delivery matrices, or pharmaceutical gel formulations requiring precise rheological control.

Industrial Drilling Fluids and Enhanced Oil Recovery

Xanthan gum's unique combination of high low-shear viscosity and pronounced shear-thinning behavior, as well as its yield stress characteristics not observed in guar gum [2], makes it the preferred viscosifier for oilfield drilling fluids. Industrial-grade xanthan gum (40 mesh or 80 mesh) provides efficient cuttings transport at low shear rates while minimizing pumping energy at high shear rates [8]. Its stability across broad temperature and pH ranges, coupled with its resistance to shear degradation, supports its use in high-pressure, high-temperature (HPHT) well conditions where alternative thickeners fail [9]. Procurement of oil-grade xanthan gum with specified viscosity and particle size is indicated for drilling, completion, and workover fluid applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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